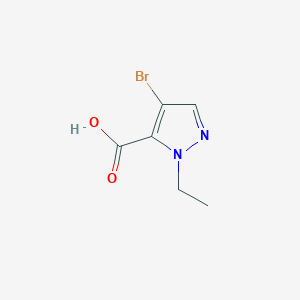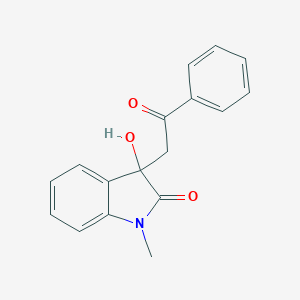
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a novel small molecule that has shown promising results in scientific research. HMI-1 is a synthetic compound that belongs to the family of indole derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and growth. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria by disrupting their cell walls.
实验室实验的优点和局限性
One of the advantages of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to be effective at low concentrations, making it a cost-effective option for researchers. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, making it a safe option for cell culture experiments. However, one of the limitations of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the treatment of cancer. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific types of cancer that are most responsive to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Another potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the development of new antibiotics. Further studies are needed to determine the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one against bacteria and to identify the specific types of bacteria that are most susceptible to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Finally, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific mechanisms involved in its anti-inflammatory effects.
Conclusion
In conclusion, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a novel small molecule that has shown promising results in scientific research. It has various applications in the fields of medicine and biotechnology, including the treatment of cancer, the development of new antibiotics, and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and to identify its potential applications in the future.
合成方法
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process that involves the reaction of 3-hydroxyindole with 2-oxo-2-phenylethyl bromide in the presence of a base. This reaction leads to the formation of 3-(2-oxo-2-phenylethyl)-3-hydroxyindole, which is then treated with methyl iodide to yield 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various applications in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
60463-77-6 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
3-hydroxy-1-methyl-3-phenacylindol-2-one |
InChI |
InChI=1S/C17H15NO3/c1-18-14-10-6-5-9-13(14)17(21,16(18)20)11-15(19)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3 |
InChI 键 |
XVAZUZCWRIBPLR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
规范 SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
其他 CAS 编号 |
60463-77-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
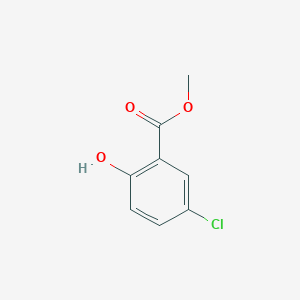
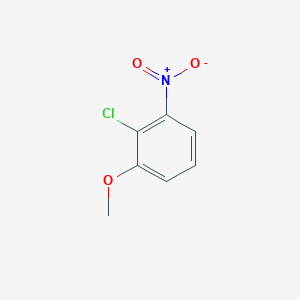

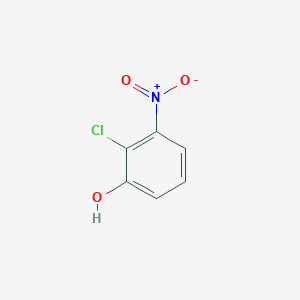
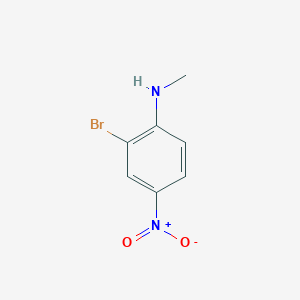
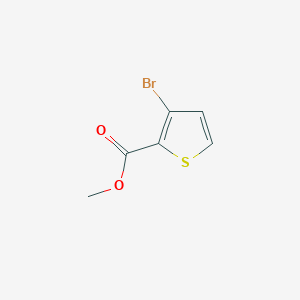
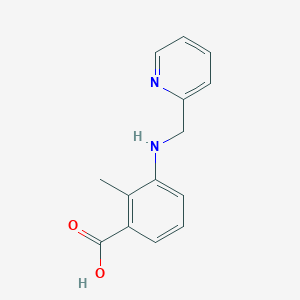
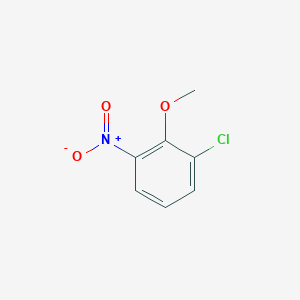
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)


